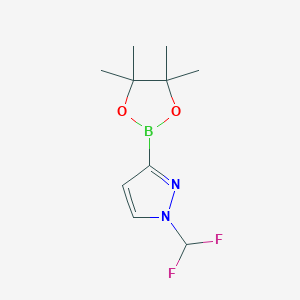

1-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound (empirical formula: C₁₀H₁₅BF₂N₂O₂; molecular weight: 244.05) is a boronic ester-functionalized pyrazole derivative featuring a difluoromethyl group at the 1-position of the pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position . Its synthesis likely involves Suzuki-Miyaura coupling, a common method for introducing boronate groups into aromatic systems . The difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

1-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BF2N2O2/c1-9(2)10(3,4)17-11(16-9)7-5-6-15(14-7)8(12)13/h5-6,8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGGJAGNGSVKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173194-53-9 | |

| Record name | 1-(difluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or the dioxaborolane moiety is replaced by other functional groups.

Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, leading to the formation of various biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).

Scientific Research Applications

1-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a tool in chemical biology studies.

Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the dioxaborolane moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The substituents on the pyrazole ring significantly influence physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Fluorine Impact: The target compound’s difluoromethyl group provides metabolic resistance compared to non-fluorinated analogs like 1-methyl-4-Bpin-pyrazole .

- Steric Effects : Bulky groups (e.g., diethoxyethyl in or tetrahydropyranyl in ) reduce reactivity in Suzuki couplings due to steric hindrance.

- Electronic Effects : Electron-withdrawing substituents (e.g., difluorobenzyl in ) polarize the pyrazole ring, affecting regioselectivity in further functionalization.

Physicochemical and Application Comparisons

Biological Activity

The compound 1-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through a detailed review of available literature, including case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C10H15BF2N2O2

Molecular Weight: 232.05 g/mol

CAS Number: 49757986

The compound features a difluoromethyl group and a dioxaborolane moiety, which are known to influence its biological properties. The presence of these functional groups can enhance solubility and stability, which are critical for pharmacological efficacy.

Antiparasitic Activity

Recent studies have highlighted the potential of related pyrazole derivatives in antiparasitic applications. For instance, compounds with similar structures have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability, which are crucial for in vivo efficacy .

Table 1: Antiparasitic Activity of Related Pyrazole Compounds

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| Compound A | 0.010 | High potency against PfATP4 |

| Compound B | 0.064 | Increased potency with N-methyl substitution |

| 1-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | TBD | Further studies required |

The mechanism by which pyrazole derivatives exert their antiparasitic effects often involves the inhibition of specific enzymes or pathways within the parasite. For example, studies suggest that these compounds may inhibit Na+-ATPase activity associated with PfATP4, leading to disrupted ion homeostasis and subsequent parasite death .

Case Studies

- In Vivo Efficacy in Mouse Models : In a study focusing on structurally similar compounds, it was found that optimized analogs displayed appreciable efficacy in malaria mouse models. These compounds blocked gamete development, preventing transmission to mosquitoes .

- Metabolic Stability Assessments : Various derivatives were tested for their metabolic stability in human microsomes. The results indicated that while some modifications improved stability (e.g., the addition of polar groups), others led to decreased activity due to rapid metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(difluoromethyl)-3-(dioxaborolan)pyrazole?

- Methodological Answer : The compound is synthesized via multi-step protocols. A typical approach involves:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-diketones or enol ethers under acidic conditions to form the pyrazole ring .

Difluoromethyl Introduction : Electrophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® at the N1 position .

Boronic Ester Installation : Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts .

Key Considerations : Protect the boronic ester during fluorination to prevent side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to sensitivity to moisture .

Q. What spectroscopic methods are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 6.5–8.0 ppm) and boronic ester methyl groups (δ 1.0–1.3 ppm). Use ¹⁹F NMR to confirm difluoromethyl integration (δ -120 to -140 ppm) .

- ¹¹B NMR : Verify boronic ester integrity (δ 28–32 ppm for pinacol esters) .

- HRMS : Use ESI+ or MALDI-TOF for molecular ion validation .

- X-ray Crystallography : Resolve stereochemical ambiguities; similar pyrazole-boronic esters show planar geometry at boron .

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing difluoromethyl group reduces electron density at the pyrazole ring, enhancing oxidative addition efficiency in Pd-catalyzed couplings .

- Steric Impact : Minimal steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), allowing faster transmetallation .

- Comparative Data : Non-fluorinated analogs exhibit 10–15% lower yields in Suzuki reactions under identical conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings using this boronic ester?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) in THF/toluene .

- Base Selection : K₂CO₃ or CsF (2 equiv) for mild conditions; avoid strong bases (e.g., NaOH) to prevent boronic ester hydrolysis .

- Temperature : 60–80°C for 12–24 hours; monitor via TLC.

Example Optimization Table :

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF | 78 | |

| Pd(dppf)Cl₂ | CsF | Toluene | 85 |

Q. What are the stability profiles of this compound under various storage and reaction conditions?

- Methodological Answer :

- Moisture Sensitivity : Store at -20°C under argon; decomposition occurs within 48 hours at 25°C/60% humidity .

- pH Stability : Stable in neutral conditions (pH 6–8); hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) media .

- Thermal Stability : TGA analysis shows decomposition onset at 150°C, making it unsuitable for high-temperature reactions .

Q. How to address contradictions in reported reactivity of pyrazole boronic esters in cross-coupling literature?

- Methodological Answer :

- Variable Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) and catalyst systems .

- Controlled Replication : Reproduce conflicting studies using identical substrates/purity levels (≥95% by HPLC) .

- Mechanistic Probes : Use DFT calculations to model transition states and identify rate-limiting steps .

Q. What computational methods predict the electronic effects of substituents on this compound?

- Methodological Answer :

- DFT Modeling : Optimize geometry at B3LYP/6-31G(d) level; calculate Fukui indices to map electrophilic/nucleophilic sites .

- HOMO-LUMO Analysis : Difluoromethyl lowers LUMO (-1.8 eV vs. -1.2 eV for methyl analogs), enhancing electrophilicity .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

Q. How to design experiments to study the compound’s interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.